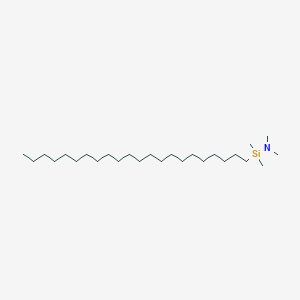

1-Docosyl-N,N,1,1-tetramethylsilanamine

Description

1-Docosyl-N,N,1,1-tetramethylsilanamine (CAS: 1221157-06-7) is a silicon-based organometallic compound featuring a long-chain docosyl (C22) group bonded to a tetramethylsilanamine core. Its molecular formula is C14H16F17NSi (for the fluorinated variant) or C26H56NSi (for the non-fluorinated form), depending on substitutions . This compound is primarily utilized in advanced material science due to its unique combination of hydrophobicity, thermal stability, and surface-modifying properties.

Properties

CAS No. |

74705-45-6 |

|---|---|

Molecular Formula |

C26H57NSi |

Molecular Weight |

411.8 g/mol |

IUPAC Name |

N-[docosyl(dimethyl)silyl]-N-methylmethanamine |

InChI |

InChI=1S/C26H57NSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28(4,5)27(2)3/h6-26H2,1-5H3 |

InChI Key |

HQCXZSIGHHTZRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC[Si](C)(C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Docosyl-N,N,1,1-tetramethylsilanamine typically involves the reaction of docosyl chloride with N,N,1,1-tetramethylsilanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

Docosyl chloride+N,N,1,1-tetramethylsilanamine→1-Docosyl-N,N,1,1-tetramethylsilanamine+HCl

Industrial Production Methods

In an industrial setting, the production of 1-Docosyl-N,N,1,1-tetramethylsilanamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Docosyl-N,N,1,1-tetramethylsilanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the silanamine group to other functional groups.

Substitution: The silanamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the silanamine group.

Major Products Formed

Oxidation: Silanols or siloxanes.

Reduction: Reduced silanamine derivatives.

Substitution: Substituted silanamine compounds.

Scientific Research Applications

1-Docosyl-N,N,1,1-tetramethylsilanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.

Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1-Docosyl-N,N,1,1-tetramethylsilanamine involves its interaction with specific molecular targets. The silanamine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The long alkyl chain enhances its ability to interact with lipid membranes, making it effective in disrupting microbial cell walls.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below compares structural features and molecular parameters of 1-docosyl-N,N,1,1-tetramethylsilanamine with key analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1-Docosyl-N,N,1,1-tetramethylsilanamine | 1221157-06-7 | C14H16F17NSi* | 549.34 | Fluorinated heptadecafluorodecyl chain |

| N,N,1,1-Tetramethylsilanamine | 16513-17-0 | C4H13NSi | 103.24 | Short-chain methyl groups only |

| 1,2-Bis[(dimethylamino)dimethylsilyl]ethane | 91166-50-6 | C10H28N2Si2 | 232.52 | Dimeric structure with ethylene bridge |

| N,N-Diethyl-1,1,1-trimethylsilylamine | 996-50-9 | C7H19NSi | 145.32 | Diethyl and trimethyl substituents |

| N-(2-Phenylethyl)-N,1,1,1-tetramethylsilanamine | 80930-72-9 | C12H21NSi | 207.43 | Aromatic phenylethyl group |

*Fluorinated variant shown; non-fluorinated form has a C22H45 chain.

Key Observations :

- Chain Length and Substituents : The docosyl derivative’s long alkyl/fluorinated chain enhances hydrophobicity and reduces volatility compared to shorter-chain analogues like N,N,1,1-tetramethylsilanamine .

- Dimeric vs.

- Electronic Effects : Diethyl and aromatic substituents (e.g., CAS 80930-72-9) introduce steric hindrance and alter electron density at the silicon center, influencing reactivity .

Physical and Thermodynamic Properties

Enthalpy of Vaporization (ΔHvap)

- N,N,1,1-Tetramethylsilanamine : 37.4 kJ/mol at 298 K .

- Tetramethylsilane (Reference) : 26.0 kJ/mol at 298 K .

- 1-Docosyl Derivative : Expected to exhibit significantly higher ΔHvap due to its long carbon chain, reducing volatility.

Thermal Stability

Fluorinated variants (e.g., CAS 1221157-06-7) demonstrate exceptional thermal resistance, attributed to strong C-F bonds. Non-fluorinated analogues degrade at lower temperatures .

Insights :

- Aromatic and shorter-chain analogues pose higher risks, as seen in CAS 80930-72-9 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.